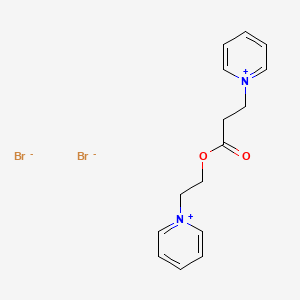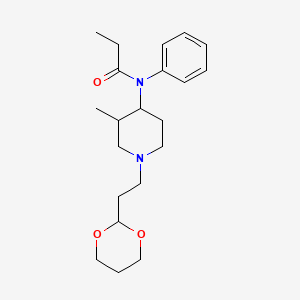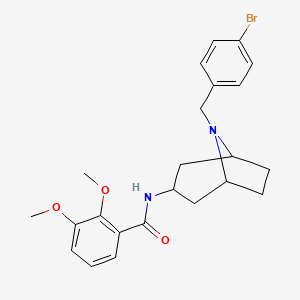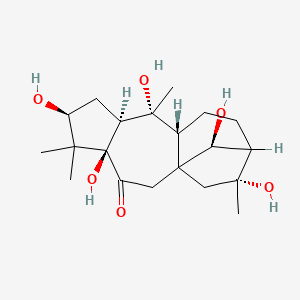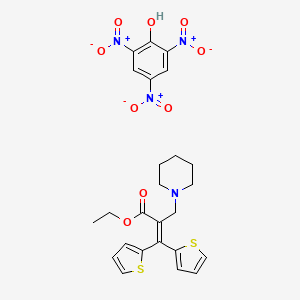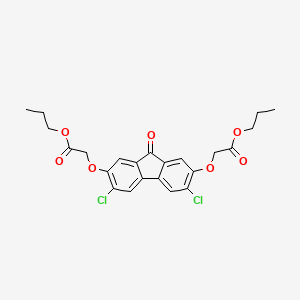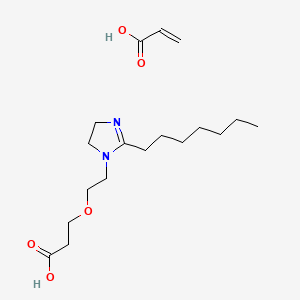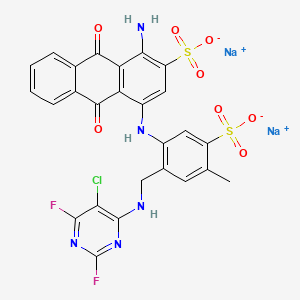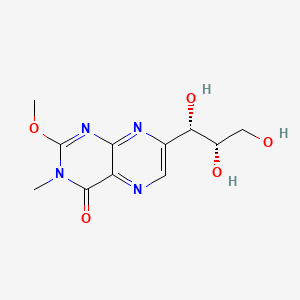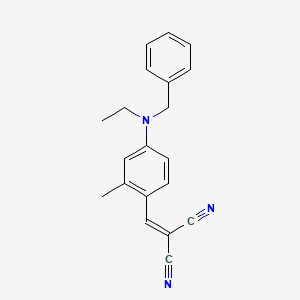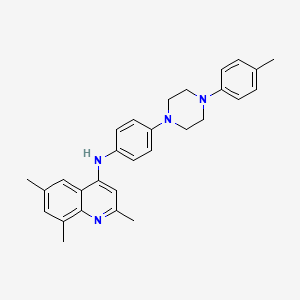
N-Desmethyl brasofensine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl brasofensine is a metabolite of brasofensine, a phenyltropane dopamine reuptake inhibitor. Brasofensine was initially developed for the treatment of Parkinson’s and Alzheimer’s diseases but was discontinued due to stability issues and the occurrence of isomerization . This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl brasofensine typically involves the demethylation of brasofensine. This can be achieved through various chemical reactions, including:
N-Demethylation using Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or peracids can be used to remove the methyl group from the nitrogen atom.
Catalytic Hydrogenation: This method involves the use of a catalyst, such as palladium on carbon, to facilitate the removal of the methyl group under hydrogen gas.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl brasofensine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated metabolites, while reduction could produce deoxygenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Desmethyl brasofensine has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of brasofensine.
Biology: The compound is used in biological studies to understand its effects on cellular processes and neurotransmitter systems.
Medicine: Research focuses on its potential therapeutic effects and pharmacokinetics in the treatment of neurological disorders.
Industry: this compound is used in the pharmaceutical industry for drug development and testing.
Wirkmechanismus
N-Desmethyl brasofensine exerts its effects by inhibiting the synaptic dopamine transporter. This inhibition prevents the reuptake of dopamine into presynaptic neurons, thereby increasing the concentration of dopamine in the synaptic cleft. This mechanism is similar to that of brasofensine, which enhances dopaminergic signaling and improves motor function in models of Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Brasofensine: The parent compound, which is also a dopamine reuptake inhibitor.
O-Desmethyl brasofensine: Another metabolite of brasofensine with similar pharmacological properties.
BMS-205912: The Z-isomer of brasofensine, which has different pharmacokinetic properties.
Uniqueness
N-Desmethyl brasofensine is unique due to its specific metabolic pathway and its role as a key intermediate in the metabolism of brasofensine. Its pharmacological profile and stability make it a valuable compound for research, particularly in understanding the metabolism and action of dopamine reuptake inhibitors .
Eigenschaften
CAS-Nummer |
200558-52-7 |
|---|---|
Molekularformel |
C15H18Cl2N2O |
Molekulargewicht |
313.2 g/mol |
IUPAC-Name |
(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |
InChI |
InChI=1S/C15H18Cl2N2O/c1-20-18-8-12-11(7-10-3-5-15(12)19-10)9-2-4-13(16)14(17)6-9/h2,4,6,8,10-12,15,19H,3,5,7H2,1H3/b18-8+/t10-,11+,12+,15+/m0/s1 |
InChI-Schlüssel |
DOQGCMWUTVSEPX-WMGZZIQCSA-N |
Isomerische SMILES |
CO/N=C/[C@H]1[C@H]2CC[C@H](N2)C[C@@H]1C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
CON=CC1C2CCC(N2)CC1C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



